Daunorubicinone

Overview

Description

Daunorubicinone is the aglycone form of the antitumor antibiotic daunorubicin . It is used in combination chemotherapy to treat leukemia . It acts by inhibiting cellular reproduction through interference with DNA replication .

Synthesis Analysis

Synthetic approaches to daunorubicin derivatives containing azide and propargyl fragments have been developed. A series of phosphonate and bisphosphonate derivatives (including those containing P–C–P fragments) were obtained by the methods of click chemistry and by direct amidation .Molecular Structure Analysis

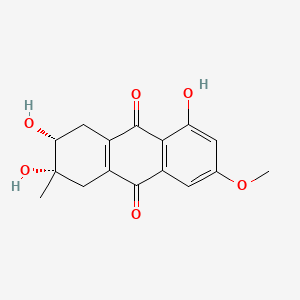

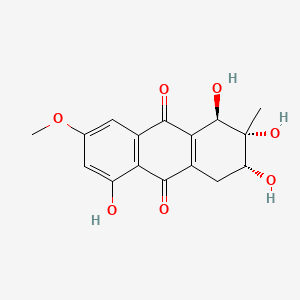

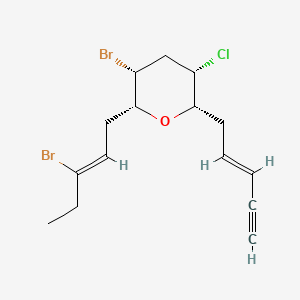

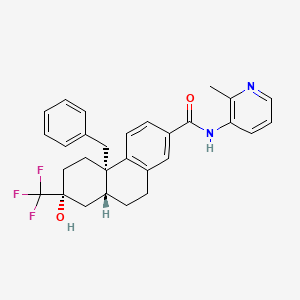

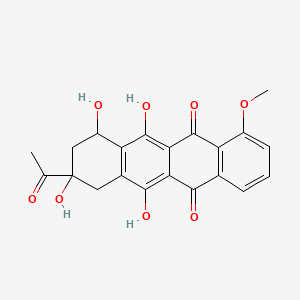

The molecular formula of Daunorubicinone is C21H18O8 . It is structurally characterized as a tetracyclic .Chemical Reactions Analysis

Daunorubicinone has been used as a substrate for the production of two different novel glucoside derivatives via enzymatic glycosylation .Physical And Chemical Properties Analysis

Daunorubicinone is a crystalline solid with a molecular weight of 398.4 .Scientific Research Applications

Cancer Research

Daunomycinone, also known as Daunorubicinone, is a compound that has been extensively studied for its applications in cancer research. It is an anthracycline antibiotic that has shown strong inhibitory effects on a variety of experimental tumors. Clinical evaluations, particularly in the treatment of childhood leukemia, have highlighted its potential as an effective antitumor agent .

RNA Binding Studies

In the field of molecular biology, Daunomycinone has been utilized in RNA binding studies to understand its interaction with nucleic acids. Research has shown that Daunomycinone binds less efficiently to RNA than DNA, but these interactions are still significant for studying the drug’s mechanism of action at the molecular level .

Antibiotic Research

As an antibiotic substance, Daunomycinone exhibits antimicrobial activities against a range of organisms. It is particularly effective against Gram-positive bacteria and fungi, while Gram-negative bacteria generally show resistance. This differential susceptibility makes it a valuable compound for studying antimicrobial resistance and developing new antibiotic therapies .

Mechanism of Action

Target of Action

Daunomycinone, also known as Daunorubicinone, is a metabolite of the antibiotic Daunomycin, which is produced by Streptomyces peucetius . The primary targets of Daunomycinone are bacterial and animal viruses, as well as normal and neoplastic cells .

Mode of Action

Daunomycinone interacts with its targets primarily at the nuclear level . It exhibits a high cytotoxic activity, inhibiting the multiplication of its targets . The cell damage induced by Daunomycinone is mainly nuclear, with changes such as a finely granular appearance of the chromatin and marked alterations in the shape and size of the nucleoli .

Biochemical Pathways

The biochemical pathways affected by Daunomycinone involve the transformation of biologically exogenous Daunomycinone, 13-dihydrodaunomycinone, aklavinone, 7-deoxyaklavinone, ε-rhodomycinone, ε-isorhodomycinone, and ε-pyrromycinone . These transformations occur in submerged cultures of various strains of Streptomyces .

Pharmacokinetics

Its parent compound, daunomycin, displays unique pharmacological properties, with a linear pharmacokinetic profile, good tolerability, rapid and concentration-dependent bactericidal effect, and a low clinical resistance rate .

Result of Action

The result of Daunomycinone’s action is the inhibition of the multiplication of its targets, leading to a high cytotoxic activity against normal and neoplastic cells . This results in cell damage, primarily at the nuclear level .

Action Environment

It is known that the compound’s action can be influenced by the conditions of the culture in which it is produced .

Safety and Hazards

properties

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-MQJDWESPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944400 | |

| Record name | (+)-Daunomycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daunomycinone | |

CAS RN |

21794-55-8 | |

| Record name | (+)-Daunomycinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Daunomycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-8-Acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAUNOMYCINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN5680X78X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?

A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.

Q2: How does the structure of Daunorubicinone relate to its activity?

A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []

Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?

A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []

Q5: Can microorganisms modify Daunorubicinone, and what is the significance?

A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.